molecular formula C11H13NO3 B2587556 Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 1824632-17-8

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B2587556
CAS No.: 1824632-17-8
M. Wt: 207.229
InChI Key: WUNOAAAQHJMRGL-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is a tetrahydroquinoline derivative featuring a hydroxyl group at position 5 and a methyl ester at position 6. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric similarity to indoles and quinolines, which are associated with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOAAAQHJMRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated quinoline derivatives.

Scientific Research Applications

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the quinoline scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate, enabling comparative analysis of their properties:

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS 1000045-93-1)

  • Structure : Positional isomer with a ketone (oxo) group at position 2 and a methyl ester at position 7.
  • Molecular Formula: C₁₁H₁₁NO₃ (identical to the target compound) .
  • Physical Properties :
    • Molecular Weight: 205.21 g/mol .
    • Storage: Stable under dry, room-temperature conditions .
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • Key Differences : The oxo group at position 2 may reduce polarity compared to the hydroxyl group at position 5 in the target compound. This could influence solubility and metabolic stability.

Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (Compound 5e)

  • Structure: Features a fused isoquinoline core with thiophene and phenylamino substituents, a methyl ester, and two ketone groups .
  • Synthesis : Prepared in 71% yield via condensation reactions .
  • Spectroscopic Data: IR: Strong C=O stretches at 1699 cm⁻¹ (ester) and 1671 cm⁻¹ (quinone) . ¹H-NMR: Distinct aromatic and thiophene protons between δ 6.39–7.73 ppm .

Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (Compound 5f)

  • Structure: Similar to 5e but with a 4-methoxyphenylamino group .
  • Synthesis : Higher yield (93%) attributed to electron-donating methoxy substituents improving reactivity .

Ethyl 1-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)cyclobutanecarboxylate

  • Structure : Cyclobutane core with difluorobenzylidene and hydrazine substituents .
  • Synthesis : Prepared via hydrazine condensation (78% yield) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups Yield (%) Bioactivity Notes
This compound Tetrahydroquinoline 5-OH, 7-COOCH₃ C₁₁H₁₁NO₃ Hydroxyl, Ester N/A Limited data
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate Tetrahydroquinoline 2-Oxo, 7-COOCH₃ C₁₁H₁₁NO₃ Ketone, Ester N/A Used as a synthetic intermediate
Compound 5e Dihydroisoquinoline 3-Me, 5,8-dioxo, 7-PhNH, 1-thiophene C₂₂H₁₆N₂O₄S Quinone, Ester, Thiophene 71 Not reported
Compound 5f Dihydroisoquinoline 3-Me, 5,8-dioxo, 7-(4-MeO-PhNH), 1-thiophene C₂₃H₁₈N₂O₅S Quinone, Methoxy, Ester 93 Enhanced reactivity
Ethyl 1-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)cyclobutanecarboxylate Cyclobutane 2,3-Difluorobenzylidene, hydrazine C₁₆H₁₇F₂N₃O₂ Fluorine, Hydrazine 78 Improved metabolic stability

Key Structural and Functional Insights

  • Positional Isomerism: The hydroxyl group at position 5 (target compound) vs. the oxo group at position 2 (CAS 1000045-93-1) significantly alters electronic distribution, with the former favoring hydrogen-bond donor capacity .
  • Aromatic vs. Aliphatic Cores: Compounds like 5e and 5f exhibit extended conjugation due to fused quinone and thiophene systems, which may enhance UV absorption and redox activity compared to the simpler tetrahydroquinoline .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 5f) improve synthetic yields and reactivity, whereas electron-withdrawing groups (e.g., fluorine in the cyclobutane derivative) enhance stability .

Biological Activity

Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group at the 5-position and a carboxylate ester at the 7-position. This unique configuration contributes to its potential pharmacological properties. The molecular formula is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.23 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . In vitro studies have demonstrated its ability to neutralize free radicals and protect DNA from oxidative damage. This property is crucial for potential applications in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases like Alzheimer's. Its ability to chelate metal ions may help prevent metal-induced aggregation of proteins, which is a hallmark of neurodegeneration. Initial findings suggest that it may be developed into novel chelating agents for therapeutic purposes.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications . Studies indicate that compounds within the tetrahydroquinoline class possess broad-spectrum activity against various pathogens. The specific interactions of this compound with bacterial enzymes suggest potential for developing new antibiotics .

Interaction with Biological Targets

Molecular docking studies have indicated that this compound can effectively interact with specific viral proteins and enzymes involved in disease pathways. Understanding these interactions is critical for optimizing its pharmacological profile and therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving multi-step reactions. It serves as a precursor for synthesizing analogs with enhanced biological activity. For example:

Compound Name Structural Features Unique Aspects
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylateHydroxyl group at position 6Potentially different biological activities
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateContains a methylthio groupEnhanced antimicrobial properties

These comparisons highlight how modifications in structural features can influence biological activity and chemical reactivity.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antioxidant Activity Study : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of the compound improved cognitive function in models of Alzheimer’s disease by reducing amyloid plaque formation.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth at low concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate, and how can purity be validated?

  • Synthesis of this compound often involves multi-step organic reactions, such as cyclization of substituted aniline derivatives followed by esterification. For example, Reference Example 103 in patent literature describes a pathway involving hydrazine intermediates and cyclization under acidic conditions . Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with retention time analysis (e.g., 0.93 minutes under SQD-FA05 conditions) and LCMS (Liquid Chromatography-Mass Spectrometry) to confirm molecular ion peaks (e.g., m/z 353 [M+H]⁺) .

Q. How can the crystal structure of this compound be resolved, and what software tools are essential for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoid plots and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing the functional groups in this compound?

  • Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the tetrahydroquinoline backbone, ester group, and hydroxyl proton resonance.
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (ester C=O stretch).
  • UV-Vis : Absorbance in the 250–300 nm range due to the aromatic quinoline system .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform its supramolecular assembly?

  • Graph set analysis (as defined by Etter’s rules) is critical for categorizing hydrogen-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns). These interactions influence packing efficiency and stability, which are vital for predicting solubility and crystallization behavior . Computational tools like Mercury (CCDC) can model these networks using crystallographic data .

Q. What strategies mitigate oxidation or degradation of the hydroxyl and ester groups during experimental handling?

  • Store the compound under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation of the hydroxyl group. Use anhydrous solvents (e.g., THF, DMF) for reactions involving the ester moiety. Stability studies via accelerated thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .

Q. How does this compound compare structurally and functionally to its isoquinoline analogs in pharmacological studies?

  • The tetrahydroquinoline scaffold provides conformational rigidity compared to isoquinolines, potentially enhancing receptor binding specificity. For example, related compounds like 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid exhibit anti-proliferative activity in colorectal cancer models, suggesting similar pathways for this compound . Docking studies using AutoDock Vina or Schrödinger Suite can map interactions with targets like opioid receptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Racemization at the hydroxyl-bearing carbon is a common issue. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipases) can preserve stereochemistry. Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak columns) ensures quality control during scale-up .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Patent Example 315 reports a 78% yield for a structurally similar compound, but reproducibility may vary due to solvent purity or catalyst activity. Replicating reactions under strictly anhydrous conditions and optimizing catalyst loading (e.g., Pd/C for hydrogenation) can improve consistency .
  • Biological Activity Discrepancies : While highlights anti-cancer activity in tetrahydroisoquinoline analogs, results may differ due to substituent effects (e.g., methoxy vs. hydroxyl groups). Comparative IC50_{50} assays across cell lines are recommended to validate specificity .

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